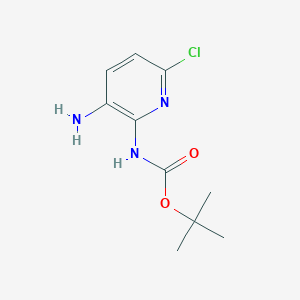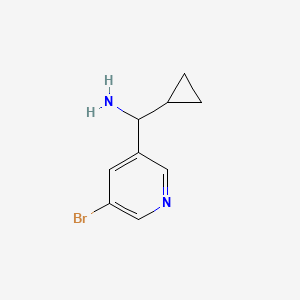
(5-Bromopyridin-3-yl)(cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromopyridin-3-yl)(cyclopropyl)methanamine” is a chemical compound with the molecular formula C9H11BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Molecular Structure Analysis
The molecular structure of “(5-Bromopyridin-3-yl)(cyclopropyl)methanamine” consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 3-position with a cyclopropylmethanamine group . The molecular weight of the compound is 227.1 g/mol .Physical And Chemical Properties Analysis
“(5-Bromopyridin-3-yl)(cyclopropyl)methanamine” is a liquid at room temperature . It has a molecular weight of 227.10 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Evaluation of Derivatives :(5-Bromopyridin-3-yl)(cyclopropyl)methanamine and its derivatives have been synthesized and assessed for various biological activities. For instance, Rao et al. (2013) synthesized a derivative, evaluated its antibacterial and antifungal activities, and reported acceptable results (Rao, Prasad, & Rao, 2013). Additionally, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a derivative with a carboxylic acid moiety, indicating its potential as a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Pharmacological Properties :The compound and its derivatives have been involved in the design of drugs with a focus on pharmacological properties and therapeutic potential. For example, the creation of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with antidepressant-like activity demonstrates the compound's relevance in drug development for mental health disorders (Sniecikowska et al., 2019).
Antimicrobial Activities :Several studies have focused on synthesizing derivatives of (5-Bromopyridin-3-yl)(cyclopropyl)methanamine to explore their antimicrobial potential. For instance, a series of quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Chemical Behavior and Synthesis of Derivatives :The compound's derivatives have been used in various chemical syntheses, showcasing its versatility. For example, derivatives have been used in the synthesis of pyridine-containing derivatives of alkaloids cytisine and d-pseudoephedrine, and in the study of pyridine nitrogen in palladium-catalyzed imine hydrolysis (Kulakov, 2010; Ahmad et al., 2019) (Ahmad et al., 2019).
Conformational Analysis and Polymorphism :The compound has also been involved in conformational analysis studies, such as investigating the polymorphic forms of 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, which is essential in understanding its physical and chemical properties (Shishkina et al., 2020).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound, including wearing appropriate protective clothing and eye/face protection .
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-cyclopropylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-7(4-12-5-8)9(11)6-1-2-6/h3-6,9H,1-2,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZPXWHGEBKSKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CN=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

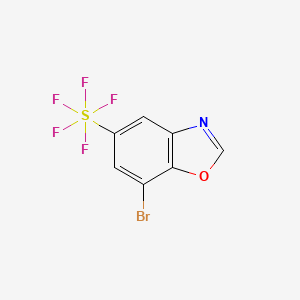
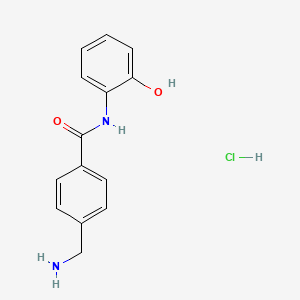
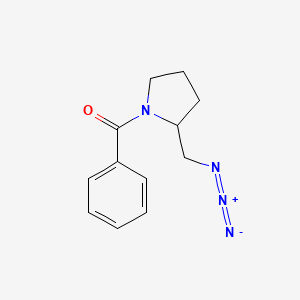
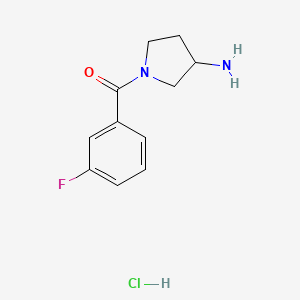

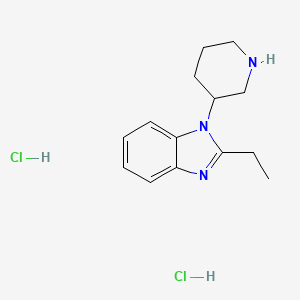
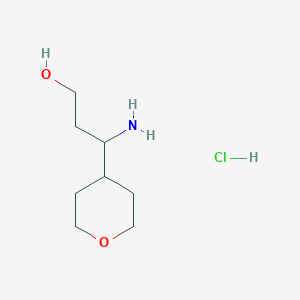
![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride](/img/structure/B1380120.png)

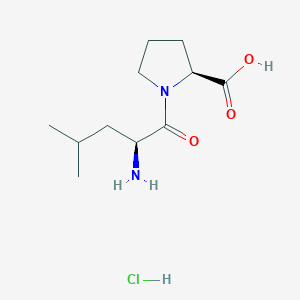

![3-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1380124.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1380126.png)
